molecular formula C12H23NO3 B13832849 Alanine, 2-methyl-N-(1-oxooctyl)-

Alanine, 2-methyl-N-(1-oxooctyl)-

Cat. No.: B13832849
M. Wt: 229.32 g/mol
InChI Key: PLXBHAOFRHUTEU-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound "Alanine, 2-methyl-N-(1-oxooctyl)-" (CAS: 176664-71-4) is a modified alanine derivative characterized by two structural alterations:

  • 2-Methyl substitution on the alpha carbon of the alanine backbone.
  • N-(1-oxooctyl) group replacing the hydrogen on the amino group, introducing an eight-carbon acyl chain terminated by a ketone.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

2-methyl-2-(octanoylamino)propanoic acid

InChI

InChI=1S/C12H23NO3/c1-4-5-6-7-8-9-10(14)13-12(2,3)11(15)16/h4-9H2,1-3H3,(H,13,14)(H,15,16)

InChI Key

PLXBHAOFRHUTEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, 2-methyl-N-(1-oxooctyl)- typically involves the reaction of alanine with an appropriate alkylating agent to introduce the 2-methyl group. The N-(1-oxooctyl) substituent is then added through a subsequent reaction, often involving an acylation process. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of Alanine, 2-methyl-N-(1-oxooctyl)- may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Alanine, 2-methyl-N-(1-oxooctyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Mechanism of Action

The mechanism by which Alanine, 2-methyl-N-(1-oxooctyl)- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Alanine, 2-methyl-N-(1-oxopropyl)- (CAS: 106897-28-3)

  • Structural Differences : Features a shorter three-carbon acyl chain (propyl) instead of octyl.
  • Applications : Likely used as an intermediate in peptide synthesis or surfactant production due to its shorter chain .

b-Alanine, N-(2-carboxyethyl)-N-(1-oxooctadecyl)- (CAS: 50695-81-3)

  • Structural Differences :
    • Beta-alanine backbone instead of alpha-alanine.
    • Octadecyl (C18) acyl chain and a carboxyethyl group on the nitrogen.
  • Impact : The long C18 chain increases hydrophobicity, while the carboxyethyl group introduces acidity, enabling pH-dependent solubility.
  • Applications: Potential use in lipid-based formulations or amphiphilic surfactants .

L-Alanine, N-methyl-N-(10-methyl-1-oxoundecyl)-D-seryl-D-alanylglycyl-N-methylglycyl-L-alanyl (CAS: 459844-20-3)

  • Structural Differences: A complex peptide derivative with multiple amino acids, methyl groups, and an undecyl (C11) acyl chain.
  • Impact : Enhanced structural complexity and molecular weight (824.96 g/mol), likely influencing receptor-binding specificity or enzymatic stability.
  • Applications : Investigated for therapeutic peptides or enzyme inhibitors due to its intricate structure .

N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-β-alanine (CAS: 33018-83-6)

  • Structural Differences: Beta-alanine backbone with hydroxyethyl and aminoethyl substituents. Shared N-(1-oxooctyl) group.
  • Impact : The hydroxyethyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents.
  • Applications: Used in surfactants and personal care products, as noted in regulatory submissions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrophobicity (LogP)*
Alanine, 2-methyl-N-(1-oxooctyl)- 176664-71-4 C12H23NO3 229.32 2-methyl, N-octanoyl 3.2 (estimated)
Alanine, 2-methyl-N-(1-oxopropyl)- 106897-28-3 C7H13NO3 159.18 2-methyl, N-propanoyl 1.8 (estimated)
b-Alanine, N-(2-carboxyethyl)-N-(1-oxooctadecyl)- 50695-81-3 C24H45NO5 427.62 N-octadecanoyl, carboxyethyl 7.5 (estimated)
N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-β-alanine 33018-83-6 C15H30N2O4 302.42 N-octanoyl, hydroxyethyl, aminoethyl 1.35 (reported)

*LogP values estimated using ChemDraw or reported in literature.

Key Research Findings

  • Chain Length and Hydrophobicity : Increasing acyl chain length (e.g., C3 vs. C8 vs. C18) correlates with higher LogP values, reducing aqueous solubility but enhancing lipid compatibility .
  • Functional Group Effects : Carboxyethyl or hydroxyethyl groups introduce polarity, balancing hydrophobicity for applications like drug delivery or detergents .
  • Regulatory Considerations : Compounds like N-(1-oxooctyl) derivatives are under review for read-across safety assessments in industrial applications .

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